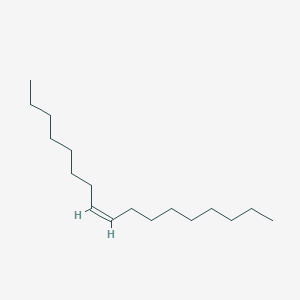

(8Z)-heptadec-8-ene

Description

Historical Perspectives on Unsaturated Hydrocarbons in Biological Systems

The study of organic chemistry, once believed to be exclusive to living systems, burgeoned in the 19th century. psu.edu Unsaturated hydrocarbons, which contain one or more carbon-carbon double or triple bonds, were identified as a distinct class of compounds with significantly different reactivity compared to their saturated counterparts, the alkanes. psu.edulibretexts.org

Early research recognized that these molecules are fundamental components of life. They are biosynthesized from fatty acids and form the basis for a vast array of natural products. arabjchem.org Terrestrial medicinal plants, for instance, produce a variety of metabolites, including unsaturated hydrocarbons, for survival and reproduction. arabjchem.org These compounds have been recognized for their potential as lead structures in the development of new drugs. arabjchem.org

Significance of Stereoisomeric Specificity in Bioactive Molecules

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms. epa.govontosight.ai This difference in spatial arrangement is a critical factor in the biological activity of molecules. fiveable.me The interaction between a bioactive molecule and its biological target, such as a protein receptor, is often described by a "key-and-lock" model. epa.gov In this model, the bioactive molecule (the key) must have a specific three-dimensional shape to fit into the active site of the receptor (the lock) and trigger a biological response. epa.gov

For this reason, different stereoisomers of a compound can have vastly different biological effects. fiveable.me One isomer may be highly active, while another may be inactive or even produce an opposite or toxic effect. nih.gov This stereospecificity is fundamental in many fields, including the development of pharmaceuticals and pesticides, where producing the correct stereoisomer is essential for efficacy and safety. epa.govfiveable.me The generation of natural products often involves enzymatic reactions that are highly stereospecific, resulting in the formation of a single, specific stereoisomer. mdpi.com

Geometric isomers, such as the (Z) and (E) isomers of alkenes, are a class of stereoisomers that arise from the restricted rotation around a carbon-carbon double bond. epa.gov The distinct shapes of these isomers mean they interact differently with biological receptors, leading to different physiological outcomes.

Current Academic Landscape of (8Z)-Heptadec-8-ene Research

Research into (8Z)-heptadec-8-ene has revealed its presence and function in a diverse range of organisms, from marine algae to insects, highlighting its role as a semiochemical—a chemical involved in communication.

It has been identified as a significant volatile compound in several species of red algae, particularly from the genus Pyropia. researchgate.net In these algae, (8Z)-heptadec-8-ene can constitute 30-50% of the headspace volatile compounds. researchgate.net Studies suggest that it is formed enzymatically from eicosapentaenoic acid, catalyzed by an enzyme that appears to be a type of heme protein. researchgate.net This enzymatic production points to a specific biological role, possibly as a chemical signal. researchgate.net

In the field of entomology, (8Z)-heptadec-8-ene and its derivatives are recognized as important pheromones. Pheromones are substances used for communication between members of the same species. researchgate.net For example, (8Z)-heptadec-8-ene is the sex pheromone of the gall midge Rhopalomyia longicauda. zobodat.at Furthermore, derivatives such as (Z)-heptadec-8-en-2-yl acetate (B1210297) and (8Z)-2,14-diacetoxy-8-heptadecene have been identified as pheromone components for various moth and gall midge species, respectively. researchgate.netresearchgate.net The synthesis of these specific isomers is crucial for creating effective lures for pest management. researchgate.net

Beyond its role as a signaling molecule, the (8Z)-heptadec-8-ene carbon skeleton is a building block in the synthesis of other bioactive molecules. Researchers have incorporated this C17 chain into various heterocyclic structures, such as pyrimidines and oxadiazoles, to create novel compounds. researchgate.netnih.gov Studies on these synthetic derivatives have explored their potential biological activities, including anticancer properties. researchgate.netnih.gov For instance, a derivative, 5-[(8Z)-Heptadec-8-en-1-yl]-1,3,4-oxadiazol-2(3H)-one (3b), showed notable anticancer activity against specific cell lines. nih.gov Another related compound, 5-(8′Z-heptadecenyl)-resorcinol, isolated from rice seedlings, has demonstrated antifungal activity against the rice blast fungus. chemsrc.com

Data Tables

Table 1: Physicochemical Properties of (8Z)-Heptadec-8-ene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₃₄ | nih.gov |

| Molecular Weight | 238.5 g/mol | nih.gov |

| IUPAC Name | (8Z)-heptadec-8-ene | nih.gov |

| CAS Number | 56358-89-9 | nih.gov |

Table 2: Selected Research Findings on (8Z)-Heptadec-8-ene and its Derivatives

| Compound/Derivative | Organism/System Studied | Observed Biological Role/Activity | Reference |

|---|---|---|---|

| (8Z)-Heptadec-8-ene | Red Algae (Pyropia sp.) | Volatile compound, potential chemical signal; biosynthesized from eicosapentaenoic acid. | researchgate.net |

| (8Z)-Heptadec-8-ene | Gall Midge (Rhopalomyia longicauda) | Sex pheromone. | zobodat.at |

| (Z)-Heptadec-8-en-2-yl acetate | Lepidoptera (Moths) | EAG-active compound (pheromone component). | researchgate.net |

| (8Z)-2,14-diacetoxy-8-heptadecene | Cranberry Tipworm (Dasineura oxycoccana) | Candidate pheromone component. | researchgate.net |

| 5-(8′Z-heptadecenyl)-resorcinol | Etiolated Rice Seedlings | Antifungal agent against rice blast fungus; mediates DNA relaxation. | chemsrc.com |

| 5-[(8Z)-Heptadec-8-en-1-yl]-1,3,4-oxadiazol-2(3H)-one | Human Cancer Cell Lines (MDA-MB-231) | Anticancer activity. | nih.gov |

| 8-(heptadec-8-en-1-yl)-3-hydroxy-3,4-dihydropyrimido[2,1-b] epa.govfiveable.methiazin-6(2H)-one | Human Cancer Cell Lines | Investigated for antitumor activity. | researchgate.net |

| (Z)-Heptadec-8-enylboronic acid | Lipase (B570770) Inhibition Assay | Synthesized as a potential lipase inhibitor but proved inactive under test conditions. | rsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C17H34 |

|---|---|

Molecular Weight |

238.5 g/mol |

IUPAC Name |

(Z)-heptadec-8-ene |

InChI |

InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h15,17H,3-14,16H2,1-2H3/b17-15- |

InChI Key |

BIQKRILZMDQPHI-ICFOKQHNSA-N |

SMILES |

CCCCCCCCC=CCCCCCCC |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCC |

Synonyms |

(Z)-8-heptadecene 8-heptadecene |

Origin of Product |

United States |

Occurrence and Distribution of 8z Heptadec 8 Ene in Natural Systems

Identification in Eukaryotic Organisms

The detection of (8Z)-heptadec-8-ene spans across various life forms, indicating its widespread, albeit often trace-level, distribution in nature.

Insect pheromones are crucial for chemical communication between individuals of the same species, influencing behaviors such as mating and aggregation. wikipedia.org These pheromones are often complex mixtures of compounds produced in specialized exocrine glands. wikipedia.orgrsc.org (8Z)-Heptadec-8-ene has been identified as a component in the chemical profiles of several insect species.

For instance, it is recognized as a sex pheromone in the gall midge Rhopalomyia longicauda. zobodat.at Additionally, it has been found in the Dufour's gland of the digger wasp Liris niger and certain species of Australian primitive ants of the genus Myrmecia. thegoodscentscompany.com The compound is also associated with the parasitic mite Varroa destructor and its host, the honeybee Apis mellifera, where it is believed to play a role in host selection. thegoodscentscompany.com In the gall midge Dasineura gleditchiae, a related compound, (2R,8Z)-2-acetoxy-heptadec-8-ene, acts as a sex attractant. zobodat.at

A derivative of heptadec-8-ene (B12496959), (8Z)-2,14-diacetoxy-8-heptadecene, has been identified as a candidate pheromone component in populations of the gall midge Dasineura oxycoccana found on cranberry and blueberry. researchgate.net

Table 1: Presence of (8Z)-Heptadec-8-ene and Related Compounds in Insect Species

| Species | Compound | Gland/Source | Function | Reference |

|---|---|---|---|---|

| Rhopalomyia longicauda (Gall Midge) | (8Z)-heptadec-8-ene | Pheromonal Gland | Sex Pheromone | zobodat.at |

| Liris niger (Digger Wasp) | (8Z)-heptadec-8-ene | Dufour's Gland | Not specified | thegoodscentscompany.com |

| Myrmecia sp. (Australian Ant) | (8Z)-heptadec-8-ene | Dufour's Gland | Not specified | thegoodscentscompany.com |

| Varroa destructor (Parasitic Mite) | (8Z)-heptadec-8-ene | Infested Cells | Host Selection | thegoodscentscompany.com |

| Dasineura gleditchiae (Gall Midge) | (2R,8Z)-2-acetoxy-heptadec-8-ene | Pheromonal Gland | Sex Attractant | zobodat.at |

| Dasineura oxycoccana (Gall Midge) | (8Z)-2,14-diacetoxy-8-heptadecene | Pheromonal Gland | Candidate Pheromone | researchgate.net |

Plant metabolomics, the comprehensive analysis of all metabolites in a plant sample, has revealed the presence of a vast array of chemical compounds. plos.orgfrontiersin.orgmdpi.com (8Z)-Heptadec-8-ene has been identified as a natural product in several plant species.

The compound is found in Boronia megastigma and Stanhopea xytriophora. thegoodscentscompany.comflavscents.com Heptadec-8-ene has also been reported in Angelica gigas and Citrus reticulata. nih.gov Furthermore, research on avocado (Persea americana) has identified several related compounds, including 2-(8Z,11Z-heptadecadienyl)furan, in the oil from idioblast cells. researchgate.net

(8Z)-Heptadec-8-ene has been detected in marine organisms, particularly in red algae. Studies have shown that the primitive red algae Pyropia and Bangia contain significantly higher amounts of 8-heptadecene (B93569) in their volatile compounds compared to other algae. researchgate.net For example, in Pyropia yezoensis and Pyropia haitanensis, 8-heptadecene can constitute 30-50% of the headspace volatile compounds. researchgate.net Its release from the marine green alga Bryopsis maxima upon mechanical wounding suggests it may act as a chemical signal. researchgate.net The presence of (E)-heptadec-8-ene has been noted in the red alga Amphiroa rigida. irb.hr

Quantitative Analysis of Natural Abundance across Biological Matrices

The abundance of (8Z)-heptadec-8-ene can vary significantly depending on the biological source. In the red algae Pyropia yezoensis and Pyropia haitanensis, 8-heptadecene represents a major fraction of the volatile compounds, ranging from 30% to 50%. researchgate.net In contrast, its presence in other algae such as the green alga Ulva australis and the brown alga Sargassum thunbergii is much lower. researchgate.net

In the coralline red alga Amphiroa rigida, the related isomer (E)-heptadec-8-ene was found as a minor constituent, with a relative abundance of up to 0.77% in the headspace of fresh samples. irb.hr

Table 2: Quantitative Abundance of Heptadec-8-ene in Algal Species

| Species | Isomer | Matrix | Relative Abundance (%) | Reference |

|---|---|---|---|---|

| Pyropia yezoensis | 8-heptadecene | Headspace Volatiles | 30-50 | researchgate.net |

| Pyropia haitanensis | 8-heptadecene | Headspace Volatiles | 30-50 | researchgate.net |

| Bangia sp. | 8-heptadecene | Headspace Volatiles | 30-50 | researchgate.net |

| Amphiroa rigida | (E)-heptadec-8-ene | Fresh Sample Headspace | up to 0.77 | irb.hr |

Biosynthetic Pathways and Enzymatic Mechanisms of 8z Heptadec 8 Ene

Elucidation of Precursor Molecules and Metabolic Intermediates

Research into the biogenesis of (8Z)-heptadec-8-ene has identified eicosapentaenoic acid (EPA) as a key precursor molecule. researchgate.net Studies conducted on enzymatic systems isolated from the red alga Pyropia have demonstrated a specific catalytic conversion of EPA to (8Z)-heptadec-8-ene. researchgate.net

In these studies, enzyme preparations from Pyropia were tested against a variety of fatty acid substrates. The results showed that the enzymatic system had negligible activity on common fatty acids such as palmitic acid, oleic acid, linoleic acid, and arachidonic acid. researchgate.net However, when eicosapentaenoic acid was introduced as the substrate, the production of (8Z)-heptadec-8-ene increased approximately fourfold compared to controls, indicating a high substrate specificity of the biosynthetic machinery for EPA. researchgate.net This suggests that the metabolic pathway for (8Z)-heptadec-8-ene in this organism is directly linked to the metabolism of C20 polyunsaturated fatty acids. While EPA is established as the primary precursor, the specific metabolic intermediates that are formed during its conversion to the final C17 alkene product have not yet been fully elucidated. The transformation likely involves a series of oxidative and cleavage steps to shorten the carbon chain and form the double bond.

Enzymology of Alkene Formation and Desaturation Processes

The formation of the C=C double bond in (8Z)-heptadec-8-ene is an energetically demanding reaction catalyzed by a specialized class of enzymes. nih.gov This process involves the removal of hydrogen atoms from adjacent carbon atoms on the acyl chain, a reaction characteristic of desaturase enzymes. nih.govnih.gov

The enzyme exhibits distinct operational parameters, with optimal activity observed at a pH of 9 and a temperature of 25°C. Notably, the enzyme demonstrates considerable thermal stability, retaining over 50% of its activity even at temperatures between 60-100°C. researchgate.net This robustness suggests a highly stable protein structure. While these findings provide initial characterization, the enzyme has not been isolated and sequenced, and its precise classification within the broader families of desaturases or other heme-dependent enzymes remains a subject for further investigation.

| Property | Observation | Reference |

|---|---|---|

| Enzyme Type | Suspected Heme Protein (Lipoxygenase-like) | researchgate.net |

| Substrate Specificity | High specificity for Eicosapentaenoic Acid | researchgate.net |

| Optimal pH | 9.0 | researchgate.net |

| Optimal Temperature | 25°C | researchgate.net |

| Inhibitors | Strongly inhibited by Sodium Azide (NaN₃) | researchgate.net |

| Thermal Stability | Retains >50% activity at 60-100°C | researchgate.net |

The production of the (Z)-isomer of heptadec-8-ene (B12496959) is a critical aspect of its biosynthesis, as stereochemistry dictates the molecule's three-dimensional structure and biological function. Fatty acid desaturases are known to catalyze the insertion of double bonds in a stereospecific manner, almost universally resulting in a cis (or Z) configuration. nih.govresearchgate.net

This stereospecificity is achieved through a precisely controlled chemical mechanism within the enzyme's active site. nih.gov The desaturation reaction is initiated by the stereospecific removal of a hydrogen atom from a methylene (B1212753) group in the fatty acid substrate. researchgate.netnih.gov The geometry of the enzyme's active site constrains the substrate in a specific conformation, ensuring that the subsequent hydrogen abstraction and double bond formation occur with the correct orientation to produce the Z-isomer. nih.gov For (8Z)-heptadec-8-ene, the enzyme must specifically target the C-8 and C-9 positions of the precursor molecule and orchestrate the dehydrogenation to yield the cis double bond. While the exact mechanism for the enzyme in Pyropia has not been detailed, it is presumed to follow this fundamental principle of stereospecific hydrogen removal common to other characterized desaturase enzymes. nih.gov

Regulation of Biosynthetic Gene Expression in Producing Organisms

The regulation of gene expression for metabolic pathways is crucial for organisms to control the production of metabolites, conserve resources, and respond to environmental changes. nih.gov While the specific regulatory mechanisms governing the expression of genes for (8Z)-heptadec-8-ene biosynthesis have not been documented, general principles from other biosynthetic pathways can provide a framework for understanding its potential control.

In many metabolic pathways, gene expression is controlled at the transcriptional level. nih.gov This can involve transcription factors that are activated or inhibited by the accumulation of metabolic intermediates or the final product of the pathway. nih.gov For example, in some amino acid biosynthesis pathways, an intermediate metabolite activates a transcription factor, leading to increased expression of the necessary enzymes. nih.gov Alternatively, end-product feedback inhibition is a common strategy where the final molecule binds to and inhibits the activity of the first enzyme in the pathway. themedicalbiochemistrypage.org

In cyanobacteria, genes involved in alkane biosynthesis are often clustered and can be transcribed from separate promoters, allowing for independent regulation of different steps in the pathway. nih.gov The stability of the messenger RNA (mRNA) transcripts can also be a point of control; transcripts with short half-lives allow for rapid changes in enzyme levels in response to cellular needs. nih.gov It is plausible that the expression of the genes encoding the enzymes for (8Z)-heptadec-8-ene synthesis in organisms like Pyropia is similarly controlled by a combination of transcriptional regulation and feedback mechanisms, allowing the organism to modulate its production in response to developmental or environmental signals. However, dedicated research is required to identify the specific genes and regulatory networks involved.

Chemical Synthesis Methodologies for 8z Heptadec 8 Ene

Stereoselective Olefin Metathesis Approaches

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds by rearranging alkene fragments. researchgate.net For the synthesis of Z-alkenes, specialized ruthenium catalysts have been developed that favor the formation of the cis isomer. researchgate.netmit.edu

Grubbs catalysts, which are based on ruthenium, are widely recognized for their functional group tolerance and effectiveness in olefin metathesis. organic-chemistry.orgresearchgate.net While first-generation Grubbs catalysts often lead to mixtures of E/Z isomers or favor the more stable E-isomer, later generations and modified versions have been engineered for high Z-selectivity. researchgate.netnih.gov The Z-selectivity in these catalyst systems is often attributed to steric crowding around the metal center, which forces the metallacyclobutane intermediate to form in a way that leads to the Z-olefin product. nih.gov

The synthesis of Z-alkenes, including insect pheromones structurally similar to (8Z)-heptadec-8-ene, has been achieved using chelated ruthenium catalysts that exhibit high Z-selectivity, sometimes exceeding 95%. nih.gov These reactions, typically cross-metathesis between two terminal alkenes, provide a direct route to the desired internal Z-alkene.

Table 1: Examples of Z-Selective Ruthenium Metathesis Catalysts This table is representative of catalyst types and their general application.

| Catalyst Type | Description | Typical Application |

|---|---|---|

| Grubbs First-Generation (G-1) | RuCl₂(PCy₃)₂(=CHPh) | General olefin metathesis, often less selective. researchgate.net |

| Grubbs Second-Generation (G-2) | RuCl₂(PCy₃)(IMesH₂)(=CHPh) | More active and functional-group tolerant than G-1. researchgate.net |

| Hoveyda-Grubbs Catalysts (HG) | Chelated benzylidene-ether ruthenium complexes. | Increased stability and recovery. organic-chemistry.orgnih.gov |

| Z-Selective Chelated Ru Catalysts | Ruthenium complexes with specific bulky ligands. | High Z-selectivity (>95%) in cross-metathesis. nih.gov |

Beyond the classic Grubbs-type metathesis, other ruthenium-catalyzed reactions can be employed to generate Z-alkenes. Ruthenium-catalyzed transfer hydrogenation of internal alkynes represents a key method for producing Z-alkenes with high stereoselectivity. researchgate.netacs.org This approach involves the reduction of an alkyne precursor of heptadec-8-yne, using a hydrogen donor in the presence of a specific ruthenium catalyst system, to yield (8Z)-heptadec-8-ene.

Additionally, ruthenium-catalyzed C-H alkenylation of certain substrates can provide stereoselective routes to Z,Z- or Z,E-diene systems, demonstrating the versatility of ruthenium catalysts in controlling double bond geometry. rsc.org

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction and its modifications are cornerstone methods for alkene synthesis from carbonyl compounds. libretexts.orgmdpi.com These reactions involve the coupling of a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the Horner-Wadsworth-Emmons reaction) with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org

A "Wittig-type one-pot reaction" has been successfully used to synthesize a precursor to (8Z)-heptadec-8-ene-1,16-diol, highlighting the direct applicability of this method. db-thueringen.de The reaction was carried out between (8-isopropoxy-8-oxooctyl)triphenylphosphonium bromide and 9-methyloxonan-2-one. db-thueringen.de

A significant advantage of the Wittig reaction is that the double bond is formed at the precise location of the original carbonyl group, ensuring absolute regioselectivity. libretexts.org However, controlling the stereoselectivity (E vs. Z) is more complex. Standard Wittig reactions with unstabilized ylides often favor the Z-alkene, especially under salt-free conditions, while stabilized ylides typically yield the E-alkene. mdpi.com

The Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate-stabilized carbanions, generally favors the formation of the thermodynamically more stable E-alkene. wikipedia.orgnrochemistry.commdpi.com To overcome this and achieve high Z-selectivity, specific modifications have been developed. The Still-Gennari modification is a prominent example, utilizing phosphonates with electron-withdrawing groups (like trifluoroethyl) and specific base/crown ether combinations (e.g., KHMDS/18-crown-6) to almost exclusively produce Z-alkenes. thieme-connect.comacs.org This high Z-selectivity arises from the accelerated elimination of the oxaphosphetane intermediate, which kinetically favors the Z-isomer pathway. nrochemistry.com

Table 2: Stereochemical Outcome of Olefination Reactions This table provides a general summary of expected products.

| Reaction | Reagent | Typical Major Product | Conditions for Z-Selectivity |

|---|---|---|---|

| Wittig Reaction | Unstabilized Ylide | (Z)-Alkene | Salt-free conditions. mdpi.com |

| Wittig Reaction | Stabilized Ylide | (E)-Alkene | N/A |

| Horner-Wadsworth-Emmons | Standard Phosphonate | (E)-Alkene | N/A mdpi.com |

| Still-Gennari Modification | Electron-withdrawing phosphonate | (Z)-Alkene | Use of KHMDS, 18-crown-6 (B118740) in THF. thieme-connect.com |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Cross-coupling reactions are fundamental in modern organic synthesis for creating carbon-carbon bonds. The Suzuki-Miyaura coupling is a particularly versatile example. libretexts.org

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. wikipedia.orgtcichemicals.com This reaction is known for its mild conditions and tolerance of a wide array of functional groups. tcichemicals.com

To synthesize (8Z)-heptadec-8-ene, a Suzuki coupling strategy could involve the reaction of a (Z)-1-alkenylboronic ester with an alkyl halide or vice versa. For instance, coupling (Z)-1-nonenylboronic acid pinacol (B44631) ester with 1-bromooctane (B94149) in the presence of a palladium catalyst and a base would form the desired C-C bond with retention of the Z-geometry of the double bond. wikipedia.org The success of the Suzuki reaction relies on a three-step catalytic cycle: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The combination of Suzuki coupling with other powerful reactions like olefin metathesis has proven to be a highly efficient strategy for the synthesis of complex molecules. beilstein-journals.org

Negishi Coupling

The Negishi coupling, a palladium-catalyzed cross-coupling reaction between an organozinc compound and an organic halide, stands as a powerful tool for the formation of carbon-carbon bonds. Its application in the synthesis of alkenes, particularly with control over the geometry of the double bond, is well-established. For the synthesis of (8Z)-heptadec-8-ene, a plausible approach involves the coupling of a (Z)-1-halo-1-octene with an octylzinc halide.

A significant challenge in the Negishi coupling of (Z)-alkenyl halides is the potential for erosion of the double bond's stereochemistry, leading to mixtures of (Z) and (E) isomers. However, research has shown that the choice of catalyst and additives can significantly mitigate this issue. For instance, the use of N-methylimidazole as an additive in conjunction with a palladium catalyst has been demonstrated to promote high stereo- and chemoselective cross-couplings of alkenyl iodides and bromides with primary alkylzinc iodides. This "Negishi-Plus" approach allows for the maintenance of both (E)- and (Z)-olefin geometry in the products with high fidelity. nih.govorganic-chemistry.org

The general strategy for synthesizing (8Z)-heptadec-8-ene via Negishi coupling would involve two main steps: the stereoselective synthesis of a (Z)-1-halo-1-octene and the subsequent cross-coupling with an octylzinc reagent. The (Z)-1-halo-1-octene can be prepared from 1-octyne (B150090) through methods like hydrohalogenation. The octylzinc halide is typically prepared in situ from the corresponding octyl halide and zinc metal.

Table 1: Representative Conditions for Stereoretentive Negishi Coupling of Alkenyl Halides with Alkylzinc Reagents This table is illustrative of conditions that could be adapted for the synthesis of (8Z)-heptadec-8-ene, based on similar reactions reported in the literature.

| Catalyst / Additive | Alkenyl Halide Substrate | Alkylzinc Reagent | Solvent | Temperature | Yield | Stereoselectivity (Z:E) | Reference |

| PdCl₂(Amphos)₂ / N-MeIm | (Z)-1-Bromo-1-octene | n-Heptylzinc iodide | THF | Room Temp | >99% | >99:1 | organic-chemistry.org |

| PdCl₂(PPh₃)₂ | (Z)-1-Bromo-1-octene | n-Heptylzinc iodide | THF | Room Temp | Mixture | High retention | nih.gov |

Note: "Amphos" refers to a specific phosphine (B1218219) ligand.

Alternative Synthetic Routes and Methodological Advancements

Beyond the Negishi coupling, several other synthetic methodologies have been developed for the stereoselective synthesis of (Z)-alkenes, many of which represent significant advancements in the field.

Wittig Reaction: The Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde or ketone, is a classic and versatile method for alkene synthesis. lumenlearning.compressbooks.pubbyjus.comlibretexts.orgwikipedia.org For the synthesis of (8Z)-heptadec-8-ene, this would typically involve the reaction of an octyltriphenylphosphonium ylide with nonanal. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. Unstabilized ylides, such as those derived from simple alkyl halides, generally favor the formation of the (Z)-alkene, especially in salt-free conditions. A specific synthesis of a derivative, isopropyl (8Z)-16-hydroxyheptadec-8-enoate, has been reported via a "Wittig-type one-pot reaction," highlighting the utility of this method for creating the (Z)-8-ene linkage. researchgate.net

Julia-Kocienski Olefination: The Julia-Kocienski olefination is a modification of the Julia olefination that offers a powerful and often highly stereoselective route to alkenes. researchgate.netchem-station.comchemrxiv.orgmdpi.com This reaction involves the coupling of a sulfone with an aldehyde or ketone. While traditionally known for producing (E)-alkenes, recent developments have enabled highly (Z)-selective variants. chemrxiv.org For instance, the use of 1-methyl-1H-tetrazol-5-yl alkyl sulfones reacting with ketones in the presence of a base like LiHMDS can produce trisubstituted (Z)-alkenes with high stereoselectivity. chemrxiv.org This method could be adapted for the synthesis of (8Z)-heptadec-8-ene by reacting an appropriate octyl sulfone with nonanal.

Electrochemical Methods: More recent advancements have introduced electrochemical methods for the synthesis of (Z)-alkenes. One such method involves the palladium-catalyzed semi-hydrogenation of internal alkynes under electrochemical conditions. oaepublish.com This approach offers a green and efficient alternative to traditional catalytic hydrogenation methods, avoiding the need for high-pressure hydrogen gas and often providing high selectivity for the (Z)-isomer. For the synthesis of (8Z)-heptadec-8-ene, this would involve the electrochemical reduction of heptadec-8-yne.

Copper-Catalyzed Hydroalkylation: Another modern approach is the copper hydride-catalyzed hydroalkylation of alkynes. This method allows for the synthesis of (Z)-configured trisubstituted alkenes with high stereo- and regioselectivity. While the primary examples are for trisubstituted alkenes, the underlying principles could potentially be adapted for the synthesis of disubstituted alkenes like (8Z)-heptadec-8-ene.

Table 2: Comparison of Alternative Synthetic Routes for (Z)-Alkenes

| Method | Key Reactants | Stereoselectivity Control | Advantages |

| Wittig Reaction | Phosphorus ylide, Aldehyde/Ketone | Ylide stability, reaction conditions | Well-established, high functional group tolerance |

| Julia-Kocienski Olefination | Sulfone, Aldehyde/Ketone | Nature of the sulfone activating group | High stereoselectivity, good for complex molecules |

| Electrochemical Reduction | Alkyne | Controlled potential/current | Green chemistry, mild conditions, high selectivity |

Enantioselective and Diastereoselective Synthesis Considerations

The compound (8Z)-heptadec-8-ene is achiral, meaning it does not have any stereocenters and therefore does not exist as enantiomers. Consequently, enantioselective synthesis is not a relevant consideration for the direct synthesis of this specific molecule.

However, the concept of diastereoselectivity is highly relevant, as it pertains to the formation of the correct geometric isomer, in this case, the (Z) or cis isomer, as opposed to the (E) or trans isomer. The selective synthesis of the (Z)-isomer is a primary challenge and a key focus of the methodologies discussed.

In Negishi Coupling, high (Z)-stereoselectivity is achieved by using reaction conditions that suppress the isomerization of the (Z)-alkenyl metallic intermediate and the final product. The choice of palladium catalyst and the use of additives like N-methylimidazole are crucial for preventing the erosion of the initial (Z)-geometry of the alkenyl halide. nih.govorganic-chemistry.org

The Wittig Reaction provides a classic example of diastereoselective synthesis. The formation of the (Z)-alkene is favored with non-stabilized ylides under salt-free conditions, proceeding through a kinetically controlled pathway involving a specific four-membered ring intermediate (oxaphosphetane). lumenlearning.comwikipedia.org

The Julia-Kocienski Olefination's (Z)-selectivity is a more recent development and is mechanistically distinct, often involving careful selection of the heterocyclic sulfone and reaction conditions to favor the kinetic product. chemrxiv.org

Electrochemical methods achieve high (Z)-selectivity in alkyne reduction by controlling the delivery of hydrogen equivalents to the alkyne adsorbed on the catalyst surface, preventing over-reduction and isomerization. oaepublish.com

In essence, for the synthesis of (8Z)-heptadec-8-ene, the critical stereochemical consideration is to maximize the formation of the (Z)-diastereomer over the (E)-diastereomer. All the discussed synthetic methods offer strategies to achieve this high level of diastereocontrol.

Biological Roles and Ecological Significance of 8z Heptadec 8 Ene

Role as a Pheromone Component in Arthropod Communication

(8Z)-Heptadec-8-ene is a key semiochemical, a chemical substance that carries a message, in the communication of numerous arthropod species. Its role as a pheromone, a chemical produced by an animal that affects the behavior or physiology of others of its species, is particularly well-documented.

Inter-species Chemical Signaling

(8Z)-Heptadec-8-ene is involved in complex inter-species chemical signaling, most notably in the context of deceptive pollination. The sexually deceptive orchid Ophrys insectifera produces (8Z)-heptadec-8-ene as one of its key semiochemicals to mimic the sex pheromone of its pollinator, the wasp Argogorytes fargeii. mdpi.comresearchgate.netnih.gov This chemical mimicry lures male wasps to the flower, leading to pseudocopulation and subsequent pollination of the orchid. mdpi.comresearchgate.net This interaction highlights the crucial role of (8Z)-heptadec-8-ene in mediating the relationship between the orchid and its specific pollinator.

Another significant example of its inter-species activity is its effect on the parasitic mite Varroa destructor, a major threat to honeybee populations. Studies have shown that (8Z)-heptadec-8-ene can reduce the reproduction rate of Varroa destructor when introduced into honeybee brood cells. researchgate.net This suggests a potential application in pest management strategies for the control of this devastating parasite.

Intra-species Communication Dynamics

Within a single species, (8Z)-heptadec-8-ene is a vital component of pheromonal communication, particularly in the context of mating. In the European house dust mite, Dermatophagoides pteronyssinus, (8Z)-heptadec-8-ene functions as a sexual pheromone. nih.gov While both males and females release the compound, it is only attractive to males, strongly indicating its role in sexual signaling. nih.gov The release of a female sexual pheromone by males is a phenomenon observed in other species and may serve various functions. nih.gov Olfactometer tests have confirmed the attraction of male dust mites to (8Z)-heptadec-8-ene, highlighting its importance in sexual selection and aggregation behaviors. nih.gov

The following table summarizes the documented pheromonal roles of (8Z)-heptadec-8-ene in different arthropod species.

| Species | Role of (8Z)-Heptadec-8-ene | Type of Communication |

| Argogorytes fargeii (Wasp) | Sex pheromone component mimicked by Ophrys insectifera | Inter-species (with orchid) |

| Dermatophagoides pteronyssinus (European house dust mite) | Sexual pheromone attractive to males | Intra-species |

| Varroa destructor (Parasitic mite) | Reproduction inhibitor | Inter-species (with honeybees) |

Modulation of Chemosensory Receptor Responses in Target Organisms

The behavioral responses elicited by (8Z)-heptadec-8-ene are mediated by the chemosensory systems of target organisms. Insects and other arthropods possess highly specialized chemosensory receptors that detect and interpret chemical cues from their environment, including pheromones. nih.govmdpi.comnih.govmdpi.com The interaction of (8Z)-heptadec-8-ene with these receptors triggers a cascade of neural signals that ultimately lead to a behavioral response, such as attraction or mating behavior.

Gas chromatography-electroantennographic detection (GC-EAD) studies have demonstrated that the antennae of the wasp Argogorytes fargeii are electrophysiologically active in response to (8Z)-heptadec-8-ene present in the extracts of both the female wasp and the deceptive orchid Ophrys insectifera. mdpi.comresearchgate.netnih.gov This indicates that the wasp's olfactory system is specifically tuned to detect this compound. The molecular structure of the pheromone is critical, as structural analogs often show reduced or no activity. For instance, in the European house dust mite, the (Z)-8 isomer is crucial for pheromonal activity, with other isomers showing reduced efficacy.

The chemosensory system's response can be concentration-dependent. Research has shown that synthetic (8Z)-heptadec-8-ene can trigger strong electrophysiological responses in pollinators at specific concentrations. The complexity of chemosensory recognition involves multiple gene families, including odorant receptors (ORs), ionotropic receptors (IRs), and gustatory receptors (GRs), which work in concert to process chemical information. mdpi.com

Function as a Constituent of Cuticular Hydrocarbons in Insects

(8Z)-Heptadec-8-ene is also found as a component of cuticular hydrocarbons (CHCs) in various insects. oup.comuni-bayreuth.de CHCs form a waxy layer on the insect's exoskeleton, playing a dual role in preventing desiccation and mediating chemical communication. myrmecologicalnews.orgresearchgate.netnih.govscienceopen.commdpi.com The composition of CHCs is often species-specific and can vary with an insect's age, sex, and physiological state. myrmecologicalnews.org

In some carabid beetles, (Z)-8-heptadecene is present in their defensive secretions along with other hydrocarbons and quinones. uni-bayreuth.de In this context, the alkenes are thought to act as better solvents for the quinones, aiding in the spreading of the defensive secretion over the beetle's body. uni-bayreuth.de

The presence of (8Z)-heptadec-8-ene in the CHC profile can influence various behaviors, including nestmate recognition in social insects and mating cues. myrmecologicalnews.orgscienceopen.com The specific blend of CHCs, including the relative abundance of compounds like (8Z)-heptadec-8-ene, creates a chemical signature that can be used to differentiate between individuals and colonies. myrmecologicalnews.org

The table below shows examples of insect orders where (8Z)-heptadec-8-ene has been identified as a cuticular hydrocarbon.

| Insect Order | Example Species/Group | Documented Function |

| Coleoptera (Beetles) | Carabidae | Component of defensive secretions |

| Hymenoptera (Wasps, Bees, Ants) | Argogorytes fargeii | Sex pheromone component |

| Lepidoptera (Moths, Butterflies) | Not broadly documented as a primary pheromone | Precursor for other semiochemicals researchgate.net |

| Acari (Mites) | Dermatophagoides pteronyssinus, Varroa destructor | Sexual pheromone, reproduction inhibitor |

Potential Involvement in Plant-Microbe Interactions

While the role of (8Z)-heptadec-8-ene in arthropod communication is well-established, its involvement in plant-microbe interactions is an emerging area of research. Plants and microbes engage in complex chemical dialogues that can be beneficial, neutral, or antagonistic. mdpi.com

(8Z)-Heptadec-8-ene has been identified as a volatile compound produced by some microalgae, such as Chlorella variabilis. In these organisms, it contributes to the production of alkanes and alkenes, which are of interest for biofuel production. The synthesis of these hydrocarbons can be influenced by environmental factors like light availability.

Furthermore, the red alga Pyropia produces (Z)-heptadec-8-ene, likely through an enzymatic process from eicosapentaenoic acid. researchgate.net It is hypothesized that this compound may act as a chemical signal or semiochemical in these algae. researchgate.net Given the intricate relationships between plants, algae, and their associated microbial communities, it is plausible that (8Z)-heptadec-8-ene could play a role in mediating these interactions, although specific mechanisms are yet to be fully elucidated.

Influence on Trophic Interactions within Ecosystems

The presence and activity of (8Z)-heptadec-8-ene can have cascading effects on trophic interactions within an ecosystem. plos.orgresearchgate.net Trophic interactions describe the relationships between organisms in a food web, such as predation, herbivory, and parasitism. univpm.it

The role of (8Z)-heptadec-8-ene as a kairomone, a chemical substance emitted by one species that benefits another, is evident in the relationship between the Varroa destructor mite and honeybees. The mite's reproduction is inhibited by the compound, which is released in infested brood cells, suggesting that the honeybee may use this chemical cue to its advantage in defending against the parasite. researchgate.net

The deceptive pollination system involving Ophrys insectifera and Argogorytes fargeii is another example of how (8Z)-heptadec-8-ene influences trophic dynamics. mdpi.comresearchgate.net The orchid exploits the wasp's mating behavior for its own reproductive success, a specialized form of interaction that shapes the relationship between these two species.

Advanced Analytical Techniques for 8z Heptadec 8 Ene Research

Chromatographic Separation Methods

Chromatography is a cornerstone for the separation and analysis of (8Z)-heptadec-8-ene from complex mixtures. The choice of chromatographic technique is dictated by the specific analytical goal, whether it be routine quantification, isolation of specific derivatives, or assessment of isomeric purity.

Gas Chromatography (GC) with Various Detectors

Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile compounds like (8Z)-heptadec-8-ene. Its high resolution and sensitivity make it ideal for separating long-chain alkenes and related hydrocarbons. nih.govacs.org The combination of GC with different detectors enhances its analytical capabilities.

Flame Ionization Detector (FID): GC-FID is a standard method for quantifying hydrocarbons. The detector's response is proportional to the number of carbon atoms, making it a reliable tool for determining the concentration of (8Z)-heptadec-8-ene. For accurate quantification, especially when analyzing semiochemicals, the entire analytical procedure, including sampling and chromatography, must be standardized with appropriate quantitative standards. nih.gov

Mass Spectrometry (MS): When coupled with a mass spectrometer, GC becomes a powerful tool for both separation and identification. nih.govusda.gov GC-MS allows for the determination of the molecular weight and fragmentation pattern of (8Z)-heptadec-8-ene, confirming its identity. researchgate.net This technique is particularly valuable in the analysis of insect pheromones and other semiochemicals where complex mixtures of volatile compounds are common. usda.govwiley.com The use of headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a popular and effective method for analyzing insect volatiles, including long-chain alkenes. usda.gov To improve the detection of these volatile compounds, a freeze-thaw method can be applied to insect samples prior to HS-SPME-GC-MS analysis. usda.gov

Electroantennographic Detection (EAD): In the context of insect chemical ecology, GC-EAD is a highly specialized technique. It combines the separation power of GC with the sensitivity of an insect's antenna as a detector. This method is instrumental in identifying biologically active compounds, such as pheromones, within a complex mixture by detecting which chemicals elicit an olfactory response in the insect. wiley.com

Below is a table summarizing typical GC parameters for the analysis of long-chain alkenes like (8Z)-heptadec-8-ene.

| Parameter | Typical Value/Condition | Purpose |

| Column Type | Capillary column (e.g., DB-5, HP-5MS) | Provides high-resolution separation of isomers. |

| Stationary Phase | Non-polar (e.g., 5% Phenyl Methylpolysiloxane) | Suitable for separating non-polar hydrocarbons. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |

| Injection Mode | Split/Splitless | Controls the amount of sample introduced into the column. |

| Oven Temperature Program | Ramped temperature program (e.g., 40°C hold, then ramp to 280°C) | Optimizes separation of compounds with different boiling points. amegroups.cn |

| Detector | FID, MS, EAD | Quantification, identification, and bioactivity assessment, respectively. |

This table presents a generalized set of GC parameters. Specific conditions may vary depending on the sample matrix and analytical objectives.

High-Performance Liquid Chromatography (HPLC) for Specific Derivatives

While GC is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, especially for the analysis of less volatile derivatives or when heat-sensitive functional groups are present. aocs.org For long-chain unsaturated hydrocarbons like (8Z)-heptadec-8-ene, derivatization is often necessary to enhance detectability, particularly with UV or fluorescence detectors. aocs.orgjafs.com.pl

Common derivatizing agents for fatty acids and related compounds include phenacyl esters and 2-nitrophenylhydrazine (B1229437) (2-NPH). nih.govcerealsgrains.org These derivatives exhibit strong UV absorbance, enabling sensitive detection. jafs.com.pl Reversed-phase HPLC is a widely used mode where separation is based on hydrophobicity, effectively separating compounds by chain length and degree of unsaturation. aocs.org

| Parameter | Typical Value/Condition | Purpose |

| Column Type | Reversed-phase (e.g., C18, C8) | Separates based on hydrophobicity. |

| Stationary Phase | Octadecyl silane (B1218182) bonded to silica | Provides a non-polar stationary phase. cerealsgrains.org |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | Elutes compounds of varying polarity. jafs.com.plsigmaaldrich.com |

| Detector | UV-Vis or Fluorescence | Detects the derivatized analyte with high sensitivity. |

| Derivatizing Agent | Phenacyl bromide, 2,4'-dibromoacetophenone | Creates a UV-active derivative for detection. jafs.com.pljafs.com.pl |

This table provides a general overview of HPLC conditions. The specific mobile phase composition, gradient, and detector wavelength will depend on the chosen derivative and the specific separation requirements.

Chiral Chromatography for Isomeric Purity Assessment

Chiral chromatography is a specialized form of chromatography used to separate enantiomers, which are non-superimposable mirror images of each other. uomustansiriyah.edu.iqrotachrom.com While (8Z)-heptadec-8-ene itself is not chiral, this technique becomes relevant if it is part of a chiral molecule or if its synthesis involves chiral precursors or catalysts. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wikipedia.orgresearchgate.net

Common types of CSPs include those based on polysaccharides (e.g., cellulose, amylose), proteins, and cyclodextrins. wikipedia.orgcsfarmacie.cz The choice of CSP and mobile phase is critical for achieving successful chiral separation. csfarmacie.cz Both gas chromatography and liquid chromatography can be performed with chiral columns. rotachrom.com

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and identification of (8Z)-heptadec-8-ene. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively. ox.ac.uk

In the ¹H NMR spectrum of (8Z)-heptadec-8-ene, the protons attached to the double-bonded carbons (alkenyl protons) have characteristic chemical shifts, typically in the range of 4.5-6.0 ppm. bbhegdecollege.com The coupling constant (J-value) between these protons can help determine the stereochemistry of the double bond. For a Z (cis) isomer, the vicinal coupling constant is typically in the range of 6-14 Hz, whereas for an E (trans) isomer, it is larger, around 11-18 Hz. libretexts.org

The ¹³C NMR spectrum shows signals for the sp² hybridized carbons of the double bond in the range of 100-170 ppm. libretexts.orgacs.org The specific chemical shifts of these and other carbons in the chain provide a complete picture of the carbon skeleton. Advanced 2D NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, further confirming the structure. ox.ac.uk

A study on hydrazone derivatives demonstrated the use of ¹H NMR to monitor E/Z isomerization, where the distinct chemical shifts of protons in each isomer were observed. researchgate.net

Mass Spectrometry (MS) for Molecular Fingerprinting and Identification

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum serves as a "molecular fingerprint" that can be used for identification. nih.gov

For (8Z)-heptadec-8-ene, electron ionization (EI) is a common ionization method. The molecular ion peak [M]⁺ would be observed at m/z 238.5. nih.gov The fragmentation pattern will show characteristic losses of alkyl fragments, helping to deduce the structure of the hydrocarbon chain. The NIST Chemistry WebBook provides mass spectral data for 8-heptadecene (B93569). nist.gov

Derivatization techniques can be employed to pinpoint the location of the double bond. For instance, derivatization with dimethyl disulfide (DMDS) followed by GC-MS analysis allows for the unambiguous determination of the double bond position in long-chain alkenes. researchgate.netresearchgate.net

Direct analysis in real-time (DART) mass spectrometry is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. pnas.org This has been used to analyze cuticular hydrocarbons directly from insects. nih.govpnas.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule based on its interaction with electromagnetic radiation. For (8Z)-heptadec-8-ene (C₁₇H₃₄), these methods provide structural confirmation by detecting the characteristic vibrational modes of its alkene and alkane moieties. wvu.edu

The key functional groups in (8Z)-heptadec-8-ene are the cis-disubstituted carbon-carbon double bond (C=C) and the numerous carbon-hydrogen (C-H) single bonds of the long alkyl chain.

C-H Bonds: The molecule contains C-H bonds on both sp²-hybridized carbons (at the double bond) and sp³-hybridized carbons (the alkyl chain). The C(sp²)-H stretching vibrations are expected to appear just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region. wvu.edu The more numerous C(sp³)-H stretching vibrations from the methyl and methylene (B1212753) groups occur just below 3000 cm⁻¹, in the 2850–2960 cm⁻¹ range. wvu.edu

C=C Double Bond: The C=C stretching vibration is a key indicator of the alkene group. For a cis-disubstituted alkene like (8Z)-heptadec-8-ene, this stretch typically results in a weak to medium absorption band around 1650-1660 cm⁻¹ in the IR spectrum.

=C-H Bending: The out-of-plane bending (wagging) of the hydrogens on the cis-disubstituted double bond gives rise to a strong absorption in the IR spectrum, typically found between 675 and 730 cm⁻¹. This distinctive peak is highly characteristic of the (Z)-isomer.

While a dedicated Raman spectrum for (8Z)-heptadec-8-ene is not widely published, the C=C double bond, which can be weak in the IR spectrum, generally produces a strong signal in Raman spectroscopy, making it a complementary technique for confirming the presence of the alkene functional group.

Below is a table summarizing the expected characteristic vibrational frequencies for (8Z)-heptadec-8-ene.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| C(sp²)-H | Stretching | 3000 - 3100 | Medium |

| C(sp³)-H | Stretching | 2850 - 2960 | Strong |

| C=C | Stretching | 1650 - 1660 | Weak to Medium |

| C-H (Alkyl) | Bending | 1375 - 1475 | Medium |

| =C-H (cis) | Out-of-plane Bending | 675 - 730 | Strong |

Data based on standard infrared spectroscopy correlation tables. wvu.edu

Hyphenated Techniques for Complex Mixture Analysis

To separate and identify (8Z)-heptadec-8-ene from complex biological extracts, hyphenated analytical techniques are indispensable. These methods couple the separation power of chromatography with the detection and identification capabilities of spectroscopy or other detectors.

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile compounds like (8Z)-heptadec-8-ene. nih.gov It combines the high-resolution separation of gas chromatography with the sensitive detection and structural elucidation power of mass spectrometry.

In a typical GC-MS analysis, the volatile components of a sample are separated on a capillary column. The retention time of (8Z)-heptadec-8-ene depends on the column's stationary phase (polar or non-polar) and the temperature program. Kovats retention indices (RI) are used to standardize retention times across different systems. nih.gov

Once separated, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion (M⁺·) and a series of fragment ions, creating a unique fragmentation pattern that serves as a chemical fingerprint. For (8Z)-heptadec-8-ene (molecular weight 238.5 g/mol ), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 238. nih.gov The fragmentation pattern is characterized by the successive loss of alkyl radicals, leading to a series of hydrocarbon fragments separated by 14 mass units (-CH₂-).

The identity of (8Z)-heptadec-8-ene in a sample is confirmed by matching both its retention index and its mass spectrum with those of an authentic standard or with entries in a spectral library, such as the NIST Mass Spectrometry Data Center. nih.govnist.gov

| Parameter | Value | Column Type | Reference |

| Kovats Retention Index | 1666 | Standard Non-polar | nih.gov |

| Kovats Retention Index | 1699 | Standard Polar | nih.gov |

| Molecular Ion (M⁺·) | 238 m/z | N/A | nih.gov |

This table presents key GC-MS identification parameters for (8Z)-heptadec-8-ene.

In the study of semiochemicals, identifying which of the many volatile compounds in an extract is biologically active is a major challenge. Gas Chromatography-Olfactometry (GC-O) is a specialized technique that addresses this by coupling a GC system with a human assessor's nose or an insect's antenna to detect odor-active or electrophysiologically active compounds. mdpi.com

The effluent from the GC column is split into two paths: one leads to a conventional detector (like FID or MS), and the other is directed to an olfactometry port where a trained panelist can sniff and record the odor and its intensity at specific retention times. mdpi.com

A more specific application in insect pheromone research is Gas Chromatography-Electroantennographic Detection (GC-EAD). nih.govresearchgate.net In this setup, the GC effluent is passed over an excised insect antenna. researchgate.net When a compound that the insect can detect elutes from the column, it triggers a measurable electrical response in the antenna (an electroantennogram, or EAG), which is recorded simultaneously with the chromatogram. researchgate.netresearchgate.net This allows researchers to pinpoint the exact retention times of the biologically active compounds, even if they are present in quantities too small to be detected by MS. researchgate.net

This bioactivity-guided approach was instrumental in identifying (8Z)-2,14-diacetoxy-8-heptadecene, a derivative of heptadecene, as a key pheromone component for the cranberry tipworm (Dasineura oxycoccana). researchgate.net Researchers used GC-EAD to screen female pheromone gland extracts and observed a distinct antennal response from male moths at the retention time corresponding to this compound. researchgate.net This demonstrates the power of GC-O and GC-EAD in isolating specific bioactive molecules like (8Z)-heptadec-8-ene or its derivatives from a complex background of other volatiles.

Quantitative Methodologies for Trace Analysis in Biological Samples

Quantifying (8Z)-heptadec-8-ene in biological samples, where it often acts as a trace-level signal molecule, requires highly sensitive and accurate methods. GC-MS is frequently the method of choice, operated in selected ion monitoring (SIM) mode for enhanced sensitivity.

Instead of scanning the entire mass range, GC-MS-SIM mode involves monitoring only a few characteristic ions from the mass spectrum of the target compound. For (8Z)-heptadec-8-ene, these would include the molecular ion (m/z 238) and several abundant, high-mass fragment ions. This targeted approach significantly improves the signal-to-noise ratio, allowing for the detection and quantification of picogram or even femtogram quantities of the analyte.

Accurate quantification typically relies on the internal standard method. A known amount of a suitable internal standard—a compound with similar chemical properties to (8Z)-heptadec-8-ene but not present in the sample (e.g., a deuterated analog or a hydrocarbon of different chain length)—is added to the sample before extraction and analysis. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. This method corrects for variations in sample preparation and injection volume, ensuring high precision and accuracy.

Research on the red alga Pyropia has utilized such quantitative approaches to determine the relative abundance of (8Z)-heptadec-8-ene. Studies found that this compound can constitute 30–50% of the total headspace volatile compounds in certain species of Pyropia and Bangia. researchgate.net This quantitative data is crucial for understanding its metabolic importance and potential ecological role in these organisms. researchgate.net

Structure Activity Relationship Sar Studies and Analog Design of 8z Heptadec 8 Ene

Systematic Structural Modifications and Derivatization

Systematic structural modifications of (8Z)-heptadec-8-ene have been undertaken to explore and enhance its biological activities. These modifications primarily involve the introduction of various functional groups and heterocyclic moieties to the long hydrocarbon chain.

One area of investigation has been the derivatization of the fatty acid chain into heterocyclic compounds. For instance, (8Z)-heptadec-8-ene has been used as a scaffold to synthesize new 1,3,4-oxadiazol-2(3H)-one and tetrahydropyridazine-3,6-dione derivatives. semanticscholar.orgnih.gov This involves converting the fatty acid into a reactive hydrazide, followed by condensation with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or succinyl chloride. semanticscholar.org These reactions attach a heterocyclic ring to the end of the heptadecene chain, creating novel compounds with potential biological applications. semanticscholar.orgnih.gov

Further derivatization includes the introduction of hydroxyl groups. For example, the synthesis of 5-[(8Z,11R)-11-Hydroxyheptadec-8-en-1-yl]-1,3,4-oxadiazol-2(3H)-one introduces a hydroxyl group to the heptadecene chain of an oxadiazole derivative. nih.gov Another example is the creation of (8Z)-Heptadec-8-ene-1,16-diol, which adds hydroxyl groups at both ends of the hydrocarbon chain. db-thueringen.de These modifications alter the polarity and hydrogen bonding capabilities of the molecule, which can significantly influence its biological activity. ontosight.ai

Researchers have also explored incorporating the (8Z)-heptadec-8-enyl chain into more complex heterocyclic systems, such as pyrimidine (B1678525) derivatives. researchgate.netresearchgate.net For example, 8-[(8Z)-Heptadec-8-en-1-yl)-3-hydroxy-3,4-dihydropyrimido[2,1-b] Current time information in Bangalore, IN.thiazin-6(2H)-one was synthesized by alkylating 6-oleyl-2-thiouracil. researchgate.netresearchgate.net

| Base Molecule | Modification | Resulting Derivative |

| (8Z)-Heptadec-8-enoic acid | Addition of a 1,3,4-oxadiazol-2(3H)-one ring | 5-[(8Z)-Heptadec-8-en-1-yl]-1,3,4-oxadiazol-2(3H)-one semanticscholar.orgnih.gov |

| (8Z)-Heptadec-8-enoic acid | Addition of a tetrahydropyridazine-3,6-dione ring | 1-((8Z)-Heptadec-8-en-1-yl)-1,2,3,6-tetrahydropyridazine-3,6-dione |

| 5-[(8Z)-Heptadec-8-en-1-yl]-1,3,4-oxadiazol-2(3H)-one | Introduction of a hydroxyl group | 5-[(8Z,11R)-11-Hydroxyheptadec-8-en-1-yl]-1,3,4-oxadiazol-2(3H)-one nih.gov |

| (8Z)-Heptadec-8-ene | Addition of hydroxyl groups at C1 and C16 | (8Z)-Heptadec-8-ene-1,16-diol db-thueringen.de |

| 6-Oleyl-2-thiouracil | Alkylation with a (8Z)-heptadec-8-enyl chain | 8-[(8Z)-Heptadec-8-en-1-yl)-3-hydroxy-3,4-dihydropyrimido[2,1-b] Current time information in Bangalore, IN.thiazin-6(2H)-one researchgate.netresearchgate.net |

Impact of Double Bond Position and Stereochemistry on Biological Activity

The position and stereochemistry (cis/trans or Z/E isomerism) of the double bond in the heptadecene chain are critical determinants of its biological activity. Research has shown that even subtle changes in these features can lead to significant differences in the molecule's effectiveness.

In studies on the anticancer activity of fatty acid derivatives, the position of the double bond was found to be crucial. Derivatives of 1,3,4-oxadiazol-2(3H)-one and tetrahydropyridazine-3,6-dione containing a cis-double bond at the C-8 position, as in (8Z)-heptadec-8-ene, showed remarkable inhibitory effects against cancer cell lines. nih.gov In contrast, analogs with a terminal double bond at the C-9 or C-10 position exhibited lower activity. nih.gov This suggests that the specific location of the double bond within the carbon chain is essential for optimal biological function.

The stereochemistry of the double bond is also a key factor. The (Z)-isomer of 8-heptadecene (B93569) is the form commonly found in biological systems and is often the more biologically active isomer. For example, (Z)-8-heptadecene has been identified as an electrophysiologically active compound in the orchid Ophrys insectifera and its pollinator, the wasp Argogorytes mystaceus. mdpi.com The specific (Z) configuration is recognized by the insect's receptors, highlighting the importance of stereochemistry in these semiochemical interactions.

The following table illustrates the influence of double bond characteristics on the anticancer activity of some fatty acid derivatives.

| Compound | Double Bond Position | Stereochemistry | Relative Anticancer Activity |

| 5-[(8Z)-Heptadec-8-en-1-yl]-1,3,4-oxadiazol-2(3H)-one (3b) | C-8 | Z (cis) | High nih.gov |

| 5-(Dec-9-en-1-yl)-1,3,4-oxadiazol-2(3H)-one (3a) | C-9 (terminal) | Not specified | Lower nih.gov |

| 6-(Undec-10-en-1-yl)-4,5-dihydro-2H-pyridazin-3-one (6a) | C-10 (terminal) | Not specified | Lower |

Effects of Chain Length Variations on Receptor Binding and Response

The length of the hydrocarbon chain in alkene pheromones and related compounds is another critical factor that influences their interaction with biological receptors and the subsequent physiological or behavioral responses.

Studies on the inhibitory activity of fatty acid derivatives have shown that chain length plays a significant role. db-thueringen.de While specific data on the direct variation of chain length for (8Z)-heptadec-8-ene and its effect on receptor binding is limited in the provided search results, the general principle is well-established in the study of semiochemicals.

The following table provides a hypothetical illustration of how chain length could affect biological activity, based on general principles of structure-activity relationships.

| Compound | Chain Length | Hypothetical Receptor Binding Affinity |

| (8Z)-Pentadec-8-ene | 15 | Moderate |

| (8Z)-Heptadec-8-ene | 17 | Optimal |

| (8Z)-Nonadec-8-ene | 19 | Reduced |

Computational Modeling and Molecular Docking Studies for Receptor Interactions

Computational modeling and molecular docking have become invaluable tools for understanding how molecules like (8Z)-heptadec-8-ene and its analogs interact with their biological targets at a molecular level. These methods allow researchers to predict the binding affinity and orientation of a ligand within the active site of a receptor.

In one study, molecular docking was used to investigate the interaction of various compounds, including a derivative of heptadecene, with proteins from the SARS-CoV-2 virus. soeagra.comresearchgate.net Specifically, (Z)-3-(Heptadec-10-en-1-yl) phenol (B47542) was docked against the main protease (Mpro) of the virus. soeagra.com The results showed that this compound could bind to the receptor, with specific interactions between the ligand and amino acid residues of the protein. soeagra.com

Another area where computational modeling has been applied is in the study of fatty acid receptors, such as GPR120. epo.org Although (8Z)-heptadec-8-ene itself was not the primary focus, the study demonstrates the methodology of using in silico modeling to generate interaction maps of ligands within the transmembrane domain of the receptor. epo.org This approach can identify key amino acid residues involved in ligand binding. epo.org

Molecular docking studies have also been used to interpret the structure-activity relationships of pyrimidine derivatives containing an oleyl residue, which is structurally similar to the heptadecenyl chain. researchgate.netresearchgate.netresearchgate.net These studies help to explain the observed biological activities by providing a visual and energetic model of the ligand-receptor complex.

The following table summarizes the findings from a molecular docking study of a heptadecene derivative with a viral protein.

| Ligand | Receptor Protein | Predicted Binding Affinity (G-score) | Interacting Amino Acid Residues |

| (Z)-3-(Heptadec-10-en-1-yl) phenol | SARS-CoV-2 Mpro (6LU7) | -3.872 soeagra.com | Proline (108), Histidine (246) soeagra.com |

Design and Evaluation of Bioactive Analogues for Research Applications

The design and synthesis of bioactive analogs of (8Z)-heptadec-8-ene are driven by the need for tools to probe biological systems and to develop new therapeutic agents. By systematically altering the structure of the parent compound, researchers can create molecules with enhanced activity, selectivity, or other desirable properties.

A significant amount of research has focused on synthesizing fatty acid derivatives with anticancer properties. semanticscholar.orgnih.gov The strategy often involves attaching a heterocyclic moiety, such as 1,3,4-oxadiazole (B1194373) or pyridazinone, to the fatty acid chain. semanticscholar.orgnih.gov These new compounds are then evaluated for their in vitro anticancer activity against various cell lines. semanticscholar.org For example, compounds 3b (5-[(8Z)-Heptadec-8-en-1-yl]-1,3,4-oxadiazol-2(3H)-one) and 6b (a pyridazinone derivative) displayed notable anticancer activity. nih.gov

The introduction of a polar hydroxyl group into these analogs has been shown to increase their cytotoxicity. nih.gov For instance, compound 3c, a hydroxylated version of 3b, exhibited more potent anticancer activity. nih.gov This highlights a successful strategy in analog design: the targeted modification of a lead compound to improve its biological efficacy.

These newly synthesized compounds, combining the features of the fatty acid chain with a heterocyclic ring, represent a novel scaffold for potential anticancer agents. semanticscholar.orgnih.gov The evaluation of these analogs provides valuable data for further refining the design of more effective and selective drugs.

The following table presents the in vitro anticancer activity of some (8Z)-heptadec-8-ene analogs.

| Compound | Modification | Target Cell Line | IC₅₀ (µM) |

| 5-[(8Z)-Heptadec-8-en-1-yl]-1,3,4-oxadiazol-2(3H)-one (3b) | 1,3,4-oxadiazol-2(3H)-one addition | MDA-MB-231 (Breast) | 9.3 nih.gov |

| KCL-22 (Lymphoblastoid) | 13.6 nih.gov | ||

| HeLa (Cervical) | 12.3 nih.gov | ||

| 5-[(8Z,11R)-11-Hydroxyheptadec-8-en-1-yl]-1,3,4-oxadiazol-2(3H)-one (3c) | Hydroxylation and 1,3,4-oxadiazol-2(3H)-one addition | MDA-MB-231 (Breast) | 6.3 nih.gov |

| KCL-22 (Lymphoblastoid) | 8.3 nih.gov | ||

| HeLa (Cervical) | 9.6 nih.gov |

Biotechnological Production and Sustainable Approaches for 8z Heptadec 8 Ene

Metabolic Engineering of Microbial Hosts for Enhanced Production

The cornerstone of producing (8Z)-heptadec-8-ene in microorganisms is the strategic redesign of their metabolic pathways. This involves creating a cellular chassis capable of generating the specific precursor, (8Z)-heptadec-8-enoic acid, and then converting it to the final alkene product. The process requires the introduction of novel genes and the fine-tuning of native metabolic networks.

Yeast and Bacterial Expression Systems

Both yeast and bacteria serve as powerful platforms for producing fatty acid-derived chemicals. The choice of host depends on factors like inherent metabolic capabilities, tolerance to substrates and products, and the availability of genetic engineering tools.

Yeast Systems: The oleaginous yeast Yarrowia lipolytica stands out as a particularly promising host due to its natural ability to accumulate large amounts of lipids. mdpi.com Metabolic engineering efforts have successfully tailored its fatty acid profile to produce odd-chain fatty acids (OCFAs), which are direct precursors for C17 compounds. Strategies in Y. lipolytica include:

Precursor Supply: The synthesis of OCFAs is initiated with propionyl-CoA, a three-carbon starter unit. This can be supplied externally by feeding propionate (B1217596) into the culture medium or generated de novo by engineering the threonine biosynthesis pathway, which produces propionyl-CoA as an intermediate. nih.gov

Pathway Engineering: To boost OCFA titers, engineers overexpress key enzymes. For example, enhancing the expression of the Δ9 fatty acid desaturase (YlOLE1) and diacylglycerol O-acyltransferase 2 (YlDGA2) has been shown to increase the content of cis-9-heptadecenoic acid (C17:1). mdpi.com

Competing Pathway Deletion: To channel metabolic flux towards the desired product, competing pathways such as β-oxidation (fatty acid degradation) and triacylglycerol storage can be downregulated or eliminated. fao.org

Saccharomyces cerevisiae, the workhorse of industrial biotechnology, has also been engineered for OCFA production, although it is not naturally oleaginous. nih.govillinois.edu A proposed pathway for (8Z)-heptadec-8-ene in an engineered yeast would involve:

Engineering the host to produce heptadecanoic acid (17:0) using propionyl-CoA as a primer.

Introducing a heterologous Δ8-desaturase enzyme to introduce a double bond at the 8th carbon, creating (8Z)-heptadec-8-enoic acid. Genes for Δ8-desaturases have been identified in organisms like the protist Euglena gracilis and the plant Arabidopsis thaliana. researchgate.netuniprot.org

Expressing an alkene-forming enzyme, such as a P450 fatty acid decarboxylase (e.g., OleT), which removes the carboxyl group to form the terminal alkene. nih.gov While OleT typically forms 1-alkenes, other enzyme systems from organisms like Micrococcus luteus are known to produce alkenes with internal double bonds. asm.orgoup.com

Bacterial Systems: Escherichia coli is a common bacterial host for producing a wide range of chemicals. Its rapid growth and well-characterized genetics make it an attractive chassis. Recombinant E. coli has been engineered to produce OCFAs and terminal alkenes. nih.govbiorxiv.org A strategy in E. coli would mirror the one in yeast, involving the expression of a thioesterase with a preference for C17 fatty acids, a Δ8-desaturase, and an alkene-forming enzyme. Researchers have successfully produced a mix of odd-chain terminal alkenes, including a C17 alkene, in E. coli by expressing a P450 decarboxylase from Macrococcus caseolyticus (OleTMC) and an engineered thioesterase. nih.govbiorxiv.org

| Host Organism | Engineering Strategy for OCFA/Alkene Production | Reported Titer/Product |

| Yarrowia lipolytica | Propionate feeding, overexpression of threonine pathway, inhibition of competing pathways. nih.govfao.org | 1.87 g/L of OCFAs (mainly heptadecenoic acid). fao.org |

| Yarrowia lipolytica | Overexpression of Δ9 desaturase (YlOLE1) and YlDGA2, optimization of acetate (B1210297)/propionate feeding. mdpi.com | ~45% of total fatty acids as C17:1. mdpi.com |

| Saccharomyces cerevisiae | Introduction of a hydroxy fatty acid cleavage pathway. nih.govillinois.edu | 7.83 mg/L heptanoic acid (C7:0) and 9.43 mg/L nonanoic acid (C9:0). illinois.edu |

| Escherichia coli | Expression of OleTMC decarboxylase, engineered thioesterase, and a redox partner system. nih.govbiorxiv.org | 17.78 mg/L total odd-chain terminal alkenes (3.7% of which was C17 alkene). biorxiv.org |

Optimization of Fermentation Conditions

Optimizing fermentation conditions is critical to maximize yield and productivity while minimizing costs. mdpi.com Key parameters include the composition of the culture medium, temperature, pH, and aeration. For OCFA production, the concentration of precursors like propionate and a carbon source like acetate or glucose must be carefully balanced to support cell growth without causing toxicity. mdpi.com For instance, in Y. lipolytica, optimal production of C17:1 was achieved with specific concentrations of sodium propionate (2.23 g/L) and sodium acetate (17.48 g/L). mdpi.com The fermentation process can be run in different modes, such as batch, fed-batch, or continuous culture, to control nutrient levels and cell density for optimal production. The use of mixed microbial cultures or sequential fermentation can also enhance the production of complex molecules by distributing the metabolic burden. mdpi.com

Enzymatic and Biocatalytic Synthesis Methods

Biocatalytic methods, using either isolated enzymes or whole microbial cells, offer an alternative to de novo synthesis within a single host. These approaches can circumvent issues like low titers, product toxicity, and complex pathway regulation.

Cell-Free Biocatalysis

Cell-free systems utilize purified enzymes or cell extracts to perform specific chemical transformations in a controlled in vitro environment. nih.gov This strategy offers several advantages, including high product concentrations, elimination of cell membrane transport barriers, and the ability to operate under conditions that might be toxic to living cells. oup.com

A hypothetical cell-free pathway for (8Z)-heptadec-8-ene could involve a multi-enzyme cascade:

Substrate: Starting with a renewable feedstock like triacylglycerols (TAGs) from plant or microalgal oils. researchgate.net

Hydrolysis: A lipase (B570770) (e.g., from Thermomyces lanuginosus) hydrolyzes the TAGs to release free fatty acids.

Desaturation: A purified Δ8-desaturase converts the C17:0 fatty acid portion to (8Z)-heptadec-8-enoic acid.

Decarboxylation: A P450 decarboxylase, such as OleTJE, along with its necessary co-substrate (H₂O₂) and redox partners, converts the unsaturated fatty acid into (8Z)-heptadec-8-ene. researchgate.netnih.gov

Researchers have demonstrated the feasibility of such tandem reactions, successfully coupling a lipase and the OleTJE decarboxylase to produce 1-alkenes from various oils, achieving conversion yields of up to 46%. researchgate.netnih.gov

| Enzyme | Source Organism | Function in Proposed Pathway |

| Lipase | Thermomyces lanuginosus | Hydrolysis of triacylglycerols to free fatty acids. researchgate.net |

| Δ8-Desaturase | Euglena gracilis / Arabidopsis thaliana | Introduction of a cis-double bond at the C8 position of heptadecanoic acid. researchgate.netuniprot.org |

| P450 Decarboxylase (OleT) | Jeotgalicoccus sp. / Macrococcus caseolyticus | Oxidative decarboxylation of the fatty acid to form the final alkene. nih.govnih.gov |

Whole-Cell Biotransformations

Whole-cell biotransformations use metabolically active—but often non-growing (resting)—microorganisms as pre-packaged catalysts. This approach retains enzymes within their native cellular environment, protecting them and simplifying cofactor regeneration. The process can involve a single recombinant strain or a consortium of strains, each performing one step of the reaction.